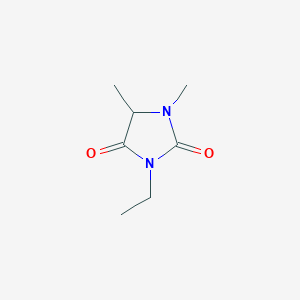

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imidazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTP1B), an enzyme involved in the regulation of insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells .

Comparison with Similar Compounds

5,5-Dimethylhydantoin: A precursor in the synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione, known for its antimicrobial properties.

1,3-Dihydroxy-5,5-dimethylimidazolidine-2,4-dione: Another derivative with potential biological activities.

1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Used as an iodination agent in organic synthesis.

Uniqueness: this compound stands out due to its specific ethyl substitution, which imparts unique chemical and biological properties.

Biological Activity

3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a cyclic compound belonging to the imidazolidine family. This compound is characterized by a five-membered ring containing nitrogen atoms and features two methyl groups and one ethyl group attached to the imidazolidine ring. Its molecular formula contributes to its unique properties and potential applications in medicinal chemistry and materials science.

Research indicates that this compound may interact with various biological molecules, particularly proteins involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. Initial studies suggest that this compound could exhibit anti-inflammatory properties, although further investigations are necessary to clarify its binding affinities and specific molecular targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds. The following table summarizes key features and potential biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazolidine-2,4-dione | Contains one methyl group | Simpler structure; less steric hindrance |

| 3-Methyl-1,5-dimethylimidazolidine-2,4-dione | Contains two methyl groups | Increased steric bulk; potential for different reactivity |

| 1-Bromo-3-ethyl-5,5-dimethylimidazolidine-2,4-dione | Contains a bromine substituent | Halogenated derivative; altered reactivity profile |

The unique combination of ethyl and dimethyl substituents on the imidazolidine ring enhances the potential biological activity of this compound compared to other similar compounds.

Study on Inflammatory Pathways

A study explored the interaction of this compound with proteins involved in inflammatory responses. The findings indicated that this compound could inhibit certain inflammatory markers in vitro. However, the exact pathways and mechanisms remain to be fully characterized.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies suggest that while the compound exhibits low acute toxicity levels in animal models, further long-term studies are necessary to evaluate chronic exposure effects and potential neurotoxicity .

Future Directions for Research

The current understanding of the biological activity of this compound highlights several areas for future research:

- In-depth Mechanistic Studies : Further investigations into the specific molecular targets and pathways affected by this compound.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.

- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to its structure affect biological activity.

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-ethyl-1,5-dimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O2/c1-4-9-6(10)5(2)8(3)7(9)11/h5H,4H2,1-3H3 |

InChI Key |

JDEKWJQJLQHLBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(N(C1=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.